![molecular formula C10H11ClN2 B1417254 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile CAS No. 1018527-18-8](/img/structure/B1417254.png)
2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile
Overview
Description
2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile (CEAN) is an organic compound with potential applications in the fields of chemical synthesis, scientific research, and medical treatments. It is a versatile compound due to its multiple functional groups, which can be used to form a variety of molecules. CEAN has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Chromatographic Separation in Biological Samples
Research has developed a high-performance liquid chromatographic method for determining 2-(diethylamino)ethyl diphenylpropylacetate and its metabolites in biological samples, using acetonitrile in the solvent system (Liu & Franklin, 1985).
Photochemical Decarboxylation Studies
Studies on the irradiation of 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid in acetonitrile have been conducted, leading to the formation of corresponding thiazole, thiazoline, and benzonitrile, providing insights into the mechanistic aspects of photochemical reactions (Suzuki et al., 1976).
Study of Rhodamine 6G Hexachloridostannate(IV) Acetonitrile Disolvate
Research on the title compound, involving ethylamino and acetonitrile components, focuses on its structural properties and interactions, contributing to the understanding of chemical bonding and molecular interactions (Venkatraman, Sitole, & Fronczek, 2007).
Electrochemical Oxidation in Photoluminescent Materials
A study investigates the electrooxidation of 2-amino-3-cyano-4-phenylthiophene in acetonitrile, identifying new classes of photoluminescent materials. This research provides a deeper understanding of electrochemical behavior and its application in developing photoluminescent materials (Ekinci et al., 2000).
Liquid-liquid Partition Chromatography
This research outlines two partition chromatographic systems using acetonitrile, contributing to the development of more efficient separation techniques in chromatography (Corbin, Schwartz, & Keeney, 1960).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-(ethylamino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-2-13-10(7-12)8-3-5-9(11)6-4-8/h3-6,10,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGOCGJYDBEFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C#N)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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